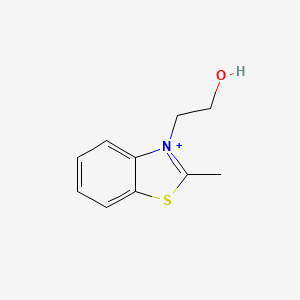
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓是一种以其独特结构和性质而闻名的化学化合物,它属于苯并噻唑鎓类化合物,这类化合物以苯并噻唑环系为特征。
准备方法
合成路线和反应条件
3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓的合成通常涉及 2-甲基苯并噻唑与环氧乙烷的反应。反应在受控条件下进行,以确保形成所需产物。该反应可以用以下方式表示:
2-甲基苯并噻唑+环氧乙烷→3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓
该反应通常在催化剂存在下进行,例如强酸或强碱,以促进环氧乙烷环的打开及其随后与苯并噻唑环的连接。
工业生产方法
在工业环境中,3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓的生产可能涉及大型反应器和优化的反应条件,以最大限度地提高产率和纯度。使用连续流反应器和先进的纯化技术,例如结晶和色谱,确保高效生产高质量的化合物。
化学反应分析
反应类型
3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的硫醚衍生物。
取代: 该化合物中的羟基可以与各种亲电子试剂发生取代反应,导致形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 烷基卤化物或酰氯等亲电子试剂用于取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 硫醚衍生物。
取代: 各种取代的苯并噻唑鎓衍生物。
科学研究应用
3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,并用作各种有机反应的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医药: 正在进行的研究探索其作为各种疾病治疗剂的潜力。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶和蛋白质相互作用,导致其活性的调节。例如,它可以抑制参与微生物生长的某些酶,从而表现出抗菌特性。此外,它与细胞途径的相互作用可以诱导癌细胞凋亡,使其成为潜在的抗癌剂。
相似化合物的比较
类似化合物
- 2-羟乙基苯并噻唑
- 2-甲基苯并噻唑
- 3-羟乙基-1,3-苯并噻唑-3-鎓
独特性
3-(2-羟乙基)-2-甲基-1,3-苯并噻唑-3-鎓的独特性在于苯并噻唑环上同时存在羟乙基和甲基。这种独特的结构赋予了特定的化学和生物学性质,使其与其他类似化合物有所区别。例如,羟乙基增强了其在水中的溶解度,而甲基可以影响其反应性和与生物靶标的相互作用。
属性
分子式 |
C10H12NOS+ |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C10H12NOS/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8/h2-5,12H,6-7H2,1H3/q+1 |
InChI 键 |
DUPDJONYRNIZRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11711262.png)
![N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711270.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)

![[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11711295.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
![(2E,4E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-5-phenylpenta-2,4-dienamide](/img/structure/B11711310.png)

![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)


![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)
